

A Technical Guide to the Temperature-Dependent Solubility of Borax

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Borax (B4Na2O7.10H2O)	
Cat. No.:	B156504	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of borax (sodium tetraborate decahydrate, $Na_2B_4O_7\cdot 10H_2O$) as a function of temperature. It includes quantitative data, detailed experimental protocols for solubility determination, and an exploration of the underlying thermodynamic principles.

Introduction

Borax is a naturally occurring mineral and a significant source of boron.[1] Its chemical structure in the decahydrate form is more accurately represented as $Na_2[B_4O_5(OH)_4]\cdot 8H_2O.[2]$ The dissolution of borax in water is an equilibrium process that is notably dependent on temperature. This endothermic process, where heat is absorbed from the surroundings, means that the solubility of borax increases significantly as the temperature rises.[3] Understanding the thermodynamics and kinetics of this dissolution is critical for its industrial applications, including the manufacturing of borosilicate glass, agricultural formulations, and its use as a pH buffer.[4][5]

Thermodynamic Principles of Dissolution

The dissolution of borax in water can be represented by the following equilibrium reaction:

 $Na_2[B_4O_5(OH)_4] \cdot 8H_2O(S) \rightleftharpoons 2Na^+(aq) + [B_4O_5(OH)_4]^{2-}(aq) + 8H_2O(I)$

The equilibrium constant for this reaction is the solubility product constant, Ksp, defined as:

$$Ksp = [Na^+]^2[B_4O_5(OH)_4]^{2-}$$

The spontaneity and temperature dependence of this reaction are governed by fundamental thermodynamic quantities: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The relationship between these is given by:

$$\Delta G^{\circ} = \Delta H^{\circ} - T\Delta S^{\circ}$$

Furthermore, the Gibbs free energy is related to the equilibrium constant by:

$$\Delta G^{\circ} = -RT \ln(Ksp)$$

Combining these equations yields the van't Hoff equation, which provides a direct link between the solubility product constant and temperature:

$$ln(Ksp) = (-\Delta H^{\circ}/R)(1/T) + (\Delta S^{\circ}/R)$$

This equation is in a linear format (y = mx + b), where a plot of ln(Ksp) versus 1/T (in Kelvin) will yield a straight line. The slope of this line is equal to $-\Delta H^{\circ}/R$ and the y-intercept is equal to $\Delta S^{\circ}/R$, allowing for the experimental determination of the standard enthalpy and entropy changes for the dissolution process.[6][7]

Quantitative Solubility Data

The solubility of borax in water increases markedly with temperature. The table below summarizes solubility data compiled from various sources.

Temperature (°C)	Temperature (K)	Solubility (g / 100 mL of H ₂ O)
20	293.15	2.7
41	314.15	13.2 (Calculated from Molarity)
55	328.15	14.2
60	333.15	~30.0
100	373.15	~52.0

(Data sourced from references[2][4][5][8]. Note: Solubility values can vary slightly between sources due to different experimental conditions.)

Experimental Protocols for Determining Borax Solubility

The following is a generalized protocol for the experimental determination of borax solubility and its associated thermodynamic properties.

Objective: To determine the solubility product constant (Ksp) of borax at various temperatures and to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of dissolution.

Materials:

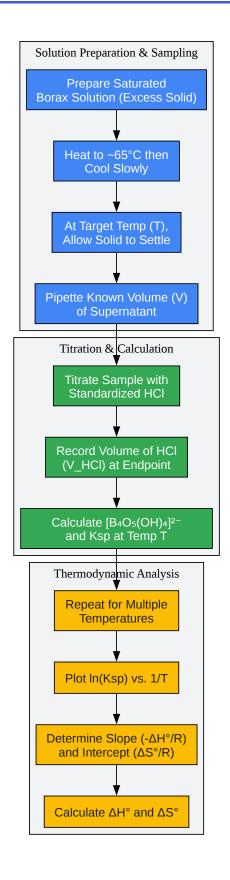
- Borax (Sodium tetraborate decahydrate)
- Standardized hydrochloric acid (HCI) solution (~0.2 M)
- Bromocresol green or Methyl red indicator
- Deionized water
- Beakers, Erlenmeyer flasks, 50 mL buret, 5 mL pipette
- Hot plate with magnetic stirring capability

- Calibrated digital thermometer (±0.1 °C)
- Ice bath

Procedure:

- Preparation of Saturated Borax Solutions:
 - Prepare a saturated solution by adding an excess of solid borax (~30 g) to a beaker containing a known volume of deionized water (~75 mL).[6]
 - Heat the solution on a hot plate to approximately 60-65 °C while stirring continuously to ensure saturation.[6][7] There must be undissolved solid borax present to confirm saturation.[7]
 - Once heated, turn off the heat and allow the solution to cool slowly while stirring. This solution will be used to obtain samples at different temperatures as it cools.
- Sample Collection at Various Temperatures:
 - Allow the solution to cool. When it reaches the first desired temperature (e.g., 55 °C), stop stirring and let the undissolved solid settle.[7]
 - Record the temperature of the solution to the nearest 0.1 °C.[6]
 - Immediately and carefully, withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant liquid, ensuring no solid particles are transferred.
 - Transfer this aliquot to a clean Erlenmeyer flask.
 - Repeat this sampling process at several lower temperatures as the solution cools (e.g., 45 °C, 35 °C, 25 °C, and 15 °C). An ice bath may be required to reach the lower temperatures.[9]
- Titration of Borax Samples:
 - Dilute each collected sample with a small amount of deionized water to ensure all borax remains dissolved during titration.

- Add 3-4 drops of a suitable indicator (e.g., bromocresol green) to the flask. The solution should be blue in the basic borax solution.[6]
- Titrate the sample with the standardized HCl solution until the endpoint is reached, indicated by a color change from blue to yellow.[6]
- Record the final volume of HCl used. Repeat the titration for all collected samples.


The titration reaction is: $[B_4O_5(OH)_4]^{2-}(aq) + 2H^+(aq) + 3H_2O(I) \rightarrow 4H_3BO_3(aq)[7]$

Data Analysis and Visualization

The data from the titrations are used to calculate the Ksp at each temperature, which then allows for the determination of the thermodynamic parameters.

The logical flow from experiment to thermodynamic analysis is depicted below.

Click to download full resolution via product page

Figure 1. Experimental workflow for determining thermodynamic properties of borax dissolution.

Calculation Steps:

- Calculate Moles of HCl: Moles HCl = Molarity of HCl × Volume of HCl (in L).
- Calculate Moles of Borate Ion: From the stoichiometry of the titration reaction, Moles of $[B_4O_5(OH)_4]^{2-} = 0.5 \times Moles of HCl.[10]$
- Calculate Concentration of Borate Ion: [B₄O₅(OH)₄]²⁻ = Moles of borate ion / Volume of borax sample (in L).
- Calculate Ksp: Based on the dissolution stoichiometry, $[Na^+] = 2 \times [B_4O_5(OH)_4]^{2-}$. Therefore, Ksp = $(2 \times [B_4O_5(OH)_4]^{2-})^2 \times [B_4O_5(OH)_4]^{2-} = 4[B_4O_5(OH)_4]^{2-3}$.[11]
- Determine Thermodynamic Parameters:
 - Calculate ln(Ksp) and 1/T (in K^{-1}) for each sample.
 - Plot In(Ksp) versus 1/T.
 - Perform a linear regression to find the slope and y-intercept of the best-fit line.
 - Calculate ΔH° = -slope × R and ΔS° = intercept × R, where R is the ideal gas constant (8.314 J/mol·K).[3]

Conclusion

The solubility of borax in water is strongly dependent on temperature, increasing as temperature rises. This behavior is characteristic of an endothermic dissolution process, which is confirmed by experimental determination of a positive standard enthalpy change (ΔH°). By employing acid-base titration at various temperatures, it is possible to determine the solubility product constant (Ksp) and subsequently use a van't Hoff plot to accurately calculate key thermodynamic parameters (ΔH° and ΔS°). These quantitative insights are essential for professionals in research and development who utilize borax in their applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. Boron Wikipedia [en.wikipedia.org]
- 2. crystallography Solubility curve for sodium tetraborate in water Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Effects of CO32- and OH- on the solubility, metastable zone width and nucleation kinetics of borax decahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dngc.ac.in [dngc.ac.in]
- 5. Borax Sciencemadness Wiki [sciencemadness.org]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. theochem.mercer.edu [theochem.mercer.edu]
- 8. experimental chemistry Thermodynamics of borax dissolution Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Temperature-Dependent Solubility of Borax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156504#solubility-of-borax-as-a-function-of-temperature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com